molecular formula C5H12N4 B1302283 Piperazine-1-carboximidamide CAS No. 45695-84-9

Piperazine-1-carboximidamide

Cat. No. B1302283
CAS RN: 45695-84-9
M. Wt: 128.18 g/mol
InChI Key: ZTWBXCGKRKUYSY-UHFFFAOYSA-N
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Description

Piperazine-1-carboximidamide is a compound with the molecular formula C5H12N4 . It has a molecular weight of 128.18 g/mol . The IUPAC name for this compound is piperazine-1-carboximidamide . It is also known by other names such as Piperazine-1-carboxamidine and 1-Piperazinecarboximidamide .


Synthesis Analysis

A novel N-aryl piperazine-1-carboxamide series of human CCR2 chemokine receptor antagonists was discovered . Early analogues were potent at CCR2 but also inhibited the hERG cardiac ion channel . Structural modifications which decreased lipophilicity and basicity resulted in the identification of a sub-series with an improved margin over hERG . Another study showed that piperazine-1-carboxamidine analogues with large atoms or large side chains substituted on the phenyl group at the R (3) and R (5) positions are characterized by a high ROS accumulation capacity in Candida albicans and a high fungicidal activity .


Molecular Structure Analysis

The molecular structure of Piperazine-1-carboximidamide includes a six-membered heterocyclic ring with two opposing nitrogen atoms . The InChI code for this compound is InChI=1S/C5H12N4/c6-5(7)9-3-1-8-2-4-9/h8H,1-4H2,(H3,6,7) . The Canonical SMILES for this compound is C1CN(CCN1)C(=N)N .


Physical And Chemical Properties Analysis

Piperazine-1-carboximidamide has a molecular weight of 128.18 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass of the compound are 128.106196400 g/mol . The Topological Polar Surface Area of the compound is 65.1 Ų . The compound has a Heavy Atom Count of 9 . The Formal Charge of the compound is 0 .

properties

IUPAC Name

piperazine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N4/c6-5(7)9-3-1-8-2-4-9/h8H,1-4H2,(H3,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWBXCGKRKUYSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375151
Record name Piperazine-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperazine-1-carboximidamide

CAS RN

45695-84-9
Record name 1-Piperazinecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=45695-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Et3N (1-100 eq.) was added into a solution of 2-keto acyl chloride (1 eq.) and piperazine (1-5 eq.) in an aprotic solvent (such as THF, DMF, dioxane, ether, acetonitrile) and reaction was stirred at room temperature for 17 hours before quenched with saturated aqueous NaHCO3 solution. The aqueous layer was extracted with ethyl acetate. The organic phase combined and dried over anhydrous MgSO4. Concentration in vacuo provided a crude product, which was purified by tritaration, or recrystallization, or silica gel column chromatography, or Shimadzu automated preparative HPLC System.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
GS Amato, A Manke, V Vasukuttan, RW Wiethe… - Bioorganic & medicinal …, 2018 - Elsevier
Antagonists of peripheral type 1 cannabinoid receptors (CB1) may have utility in the treatment of obesity, liver disease, metabolic syndrome and dyslipidemias. We have targeted …
Number of citations: 5 www.sciencedirect.com
A Bink, G Govaert, IEJA François, K Pellens… - FEMS yeast …, 2010 - academic.oup.com
… 4-{[3-(4-chlorobenzyl)-2-methoxyquinolin-6-yl]methyl}piperazine-1-carboximidamide (BAR0329) was synthesized as described in the Supporting Information, Appendix S1. Methyl-β-…
Number of citations: 34 academic.oup.com
AH Moustafa, WW Ahmed, A Khodairy… - Journal of Molecular …, 2021 - Elsevier
Carboximidamides 4-10 and 4,5-dihydro-1H-imidazol-2-amines 11, 12 linked with pyrimidine moiety were obtained via reaction of N-(pyrimidin-2-yl)cyanamides 1-3 with amines such as…
Number of citations: 3 www.sciencedirect.com
M Hagras, YA Hegazy, AH Elkabbany… - European journal of …, 2018 - Elsevier
… Studying the structure-activity relationship at the cationic part provided the piperazine-1-carboximidamide derivative 27 with a MIC (MRSA) value of 1.1 μg/mL, bactericidal mode of …
Number of citations: 26 www.sciencedirect.com
V Francesconi, E Cichero, EV Kanov, E Laurini, S Pricl… - Pharmaceuticals, 2020 - mdpi.com
Targeting trace amine-associated receptor 1 (TAAR1) receptor continues to offer an intriguing opportunity to develop innovative therapies in different pharmacological settings. Pursuing …
Number of citations: 18 www.mdpi.com
R Sharma, H Sun, DW Piotrowski, TF Ryder… - Drug Metabolism and …, 2012 - ASPET
The disposition of 3,3-difluoropyrrolidin-1-yl{(2S,4S)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-2-yl}methanone (PF-00734200), a dipeptidyl peptidase IV inhibitor that progressed to …
Number of citations: 28 dmd.aspetjournals.org
Ł Tomorowicz, J Sławiński, B Żołnowska… - International Journal of …, 2020 - mdpi.com
… Starting from N-carbamimidoyl-4-(phenylsulfonyl)piperazine-1-carboximidamide hydrochloride (0.555 g, 1.60 mmol). The title compound was obtained after extraction of the impurities …
Number of citations: 7 www.mdpi.com
HY Yang, J Tae, YW Seo, YJ Kim, HY Im… - European Journal of …, 2013 - Elsevier
… 4-Methyl-piperazine-1-carboximidamide 9 (1 g, 5.6 mmol) and tert-butyl 4-oxo-5-propionyl-azepine-1-carboxyate 2 (1.08 g, 3.8 mmol) were added to a solution of NaOEt in EtOH at 0 C …
Number of citations: 24 www.sciencedirect.com
Ł Tomorowicz, J Sławinski, B Zołnowska, K Szafranski… - ppm.gumed.edu.pl
… Starting from N-carbamimidoyl-4-(phenylsulfonyl)piperazine-1-carboximidamide hydrochloride (0.555 g, 1.60 mmol). The title compound was obtained after extraction of the impurities …
Number of citations: 0 ppm.gumed.edu.pl
Z Hu, L Ou, S Li, L Yang - Medicinal Chemistry Research, 2014 - Springer
A series of 1-cyano-2-amino-benzimidazole derivatives were synthesized and evaluated for their cytotoxic activities in vitro against three human cancer cell lines (human lung …
Number of citations: 27 link.springer.com

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